Kaempferol 3-(6''-acetylgalactoside) 7-rhamnoside

Description

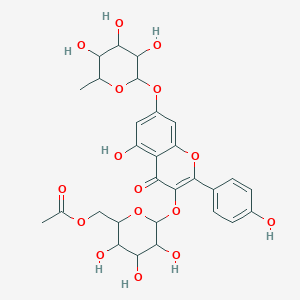

Kaempferol 3-(6''-acetylgalactoside) 7-rhamnoside is a flavonol glycoside characterized by a kaempferol aglycone substituted with a 6''-acetylated galactoside at the 3-position and a rhamnoside at the 7-position. It is found in plants such as purple tea cultivars (e.g., Camellia sinensis 'Zijuan'), adzuki beans, and mung beans . This compound plays a critical role in leaf pigmentation, contributing to purple coloration through copigmentation with anthocyanins and other flavonoids . Its biosynthesis is regulated by transcription factors like MYB23 and bHLH96 under environmental stress, such as high calcium or low pH .

Properties

CAS No. |

124097-45-6 |

|---|---|

Molecular Formula |

C29H32O16 |

Molecular Weight |

636.6 g/mol |

IUPAC Name |

[3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-3-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C29H32O16/c1-10-19(33)22(36)24(38)28(41-10)42-14-7-15(32)18-16(8-14)43-26(12-3-5-13(31)6-4-12)27(21(18)35)45-29-25(39)23(37)20(34)17(44-29)9-40-11(2)30/h3-8,10,17,19-20,22-25,28-29,31-34,36-39H,9H2,1-2H3 |

InChI Key |

GMYLPJSOUAYAGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Plant Material Selection

Kaempferol 3-(6''-acetylgalactoside) 7-rhamnoside has been isolated from Equisetum telmateia (great horsetail) and Vicia faba (broad bean). In Equisetum telmateia, aerial parts are typically harvested during the vegetative growth phase, while Vicia faba seeds or pods are utilized. Fresh or lyophilized plant material is preferred to preserve glycosidic bond integrity.

Solvent Extraction and Optimization

Methanol-based extraction is the most widely reported method. A study on gambier (Uncaria gambir) by-products, which contain structurally analogous flavonoid glycosides, employed 80% methanol (v/v) with ultrasonication at 40°C for 30 minutes. This protocol achieved a 15–20% yield of acetylated flavonoid glycosides, as quantified by LC-MS/MS. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent polarity | 70–90% methanol | Maximizes glycoside solubility |

| Temperature | 40–50°C | Enhances diffusion rate |

| Ultrasonication time | 30–45 minutes | Improves cell wall lysis |

Prolonged extraction (>60 minutes) risks acetyl group hydrolysis, necessitating strict time control.

Purification and Chromatographic Techniques

Solid-Phase Extraction (SPE)

Crude extracts are often pre-purified using C18 SPE cartridges. A gradient elution of 10–100% methanol in water removes chlorophylls and non-polar contaminants. Recovery rates for acetylated flavonoid glycosides range from 85–92% under these conditions.

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC with a C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 × 100 mm, 1.8 µm) is employed for final purification. Mobile phases typically consist of:

- Phase A : 0.1% formic acid in water

- Phase B : 0.1% formic acid in acetonitrile

A gradient elution from 5% B to 35% B over 15 minutes at 0.3 mL/min effectively resolves kaempferol derivatives. The target compound elutes at ~10–12 minutes, detected at 265 nm and 346 nm.

Structural Characterization and Validation

Mass Spectrometry (LC-MS/MS)

Fragmentation patterns from QTOF-MS/MS provide critical insights:

- Parent ion : m/z 637.176 [M+H]+

- Key fragments : m/z 487.080 (loss of rhamnose), 341.066 (aglycone + acetyl group)

Negative ionization mode (ESI-) enhances detection sensitivity for glycosides, with a reported limit of detection (LOD) of 0.1 µg/mL.

Nuclear Magnetic Resonance (NMR)

While NMR data for this specific compound is limited, analogous kaempferol glycosides show:

- ¹H NMR : δ 5.12 (d, J = 7.2 Hz, galactose H-1), δ 1.98 (s, acetyl CH3)

- ¹³C NMR : δ 170.2 (acetyl C=O), 101.8 (galactose C-1)

Challenges and Methodological Limitations

- Acetyl Group Stability : The 6''-acetyl moiety is prone to enzymatic hydrolysis during extraction. Adding 0.1% acetic acid to the solvent suppresses esterase activity.

- Co-Elution Issues : Overlapping peaks with quercetin analogs (e.g., quercetin 3-O-(6''-acetyl-galactoside) 7-O-rhamnoside) necessitate tandem MS for differentiation.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis due to its glycosidic linkages between the kaempferol aglycone and sugar moieties. Key aspects include:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | Low pH, acidic environment | Kaempferol aglycone + acetylgalactose + rhamnose |

| Enzymatic Hydrolysis | Glycosidases (e.g., β-glucosidase) | Kaempferol aglycone + acetylgalactose + rhamnose |

-

Mechanism : The 6''-acetyl group on the galactoside unit stabilizes the glycosidic bond, potentially slowing hydrolysis compared to non-acetylated counterparts .

-

Biological Significance : Hydrolysis in vivo may occur in the gut or liver, influencing bioavailability and metabolism .

Functional Group Reactivity

The compound’s structure includes:

-

Hydroxyl groups (phenolic and sugar moieties)

-

Acetyl ester (6''-position on galactose)

-

Glycosidic bonds (O-glycosidic linkages at C3 and C7 positions)

These groups enable participation in:

-

Oxidation : Potential antioxidant activity via hydroxyl group involvement.

-

Methylation : Hypothetical modification of hydroxyl groups under specific conditions.

Structural and Stability Considerations

-

Solubility : Slightly soluble in water due to its glycosidic structure .

-

pKa : Weakly acidic (pKa ~10–12), influenced by phenolic hydroxyl groups .

-

Thermal Stability : Likely stable under moderate conditions but decomposes at high temperatures .

Metabolic Transformations

While specific in vivo metabolic pathways are not fully characterized, the compound may undergo:

Scientific Research Applications

Antioxidant Properties

Kaempferol derivatives have been widely studied for their antioxidant capabilities. The presence of hydroxyl groups in the flavonoid structure contributes to the scavenging of free radicals, which can mitigate oxidative stress in biological systems.

- Case Study : A study demonstrated that kaempferol and its glycosides improved antioxidant enzyme activity in cellular models exposed to oxidative stress, indicating potential protective effects against cellular damage .

Anti-inflammatory Effects

Research indicates that kaempferol 3-(6''-acetylgalactoside) 7-rhamnoside exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Data Table: Anti-inflammatory Activity

| Study | Method | Findings |

|---|---|---|

| Zhang et al. (2020) | In vitro | Reduced TNF-α and IL-6 levels in macrophages treated with kaempferol derivatives. |

| Liu et al. (2021) | Animal model | Decreased paw edema in rats induced by carrageenan after administration of kaempferol glycosides. |

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases.

- Case Study : In a model of Alzheimer's disease, kaempferol glycosides were found to enhance cognitive function and reduce amyloid-beta aggregation, suggesting potential therapeutic applications for neurodegenerative conditions .

Nutritional Applications

This compound is present in various dietary sources, particularly in plants like broad beans. Its consumption may serve as a biomarker for dietary intake of these foods.

- Data Table: Dietary Sources

| Food Source | Concentration (mg/100g) |

|---|---|

| Broad beans | 15.2 |

| Kale | 12.8 |

| Spinach | 10.5 |

Potential Cancer Therapeutics

Emerging studies suggest that kaempferol derivatives may inhibit tumor growth and induce apoptosis in cancer cells.

- Data Table: Anti-cancer Activity

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast | Induction of apoptosis via mitochondrial pathway | Chen et al., 2022 |

| Colon | Inhibition of cell proliferation and migration | Wang et al., 2023 |

Cardiovascular Health

Flavonoids, including kaempferol glycosides, have been associated with improved cardiovascular health through mechanisms such as endothelial function enhancement and lipid profile improvement.

Mechanism of Action

The mechanism by which Kaempferol 3-(6’'-acetylgalactoside) 7-rhamnoside exerts its effects involves several molecular targets and pathways:

Estrogen Receptors: The compound can bind to estrogen receptors, modulating estrogenic activity and potentially inhibiting estrogen-related diseases.

Antioxidant Activity: It acts as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

Signal Transduction Pathways: The compound can influence various signaling pathways, including those involved in cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Kaempferol Glycosides

The biological activity and physicochemical properties of kaempferol derivatives are heavily influenced by glycosylation and acetylation patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Kaempferol Derivatives

Key Differences and Implications

Acetylation at 6''-Position: The acetyl group in this compound enhances lipophilicity compared to non-acetylated analogs like kaempferol 3-O-galactoside. This modification likely improves membrane permeability and stability against enzymatic degradation . In contrast, kaempferol 3-O-rutinoside (with a rutinose moiety) lacks acetylation, reducing its solubility in organic solvents but maintaining strong antioxidant properties .

Glycosylation Position: Derivatives with glycosylation at both 3- and 7-positions (e.g., the target compound, robinin) exhibit dual sugar substitutions, which may synergize bioactivity. For example, robinin shows antimicrobial effects, while the target compound is linked to stress adaptation and pigmentation . Kaempferol 7-O-rhamnoside, lacking 3-O-glycosylation, demonstrates reduced structural complexity but retains bioactivity, suggesting the 7-position alone can mediate certain biological functions .

Environmental Responsiveness: this compound accumulates under high calcium stress, indicating specialized roles in ion homeostasis and detoxification. Non-acetylated derivatives like kaempferol 3-O-rutinoside are more constitutively expressed .

Role in Plant Physiology

- Pigmentation : The acetylated derivative is a key contributor to purple leaf coloration in tea plants, working synergistically with anthocyanins and quercetin derivatives to mask chlorophyll .

- Stress Adaptation : Under high calcium stress, its biosynthesis is upregulated, suggesting a role in mitigating oxidative damage .

Pharmacological Potential

- The acetyl group may enhance bioavailability, making it a candidate for drug delivery systems .

Biological Activity

Kaempferol 3-(6''-acetylgalactoside) 7-rhamnoside is a flavonoid glycoside derived from kaempferol, known for its diverse biological activities. This compound is part of the flavonoid-7-O-glycosides class, characterized by its phenolic structure linked to carbohydrate moieties. It has been identified in various plant sources, including broad beans, and is recognized for its potential health benefits, particularly in anti-inflammatory, antioxidant, and hepatoprotective activities.

- CAS Number : 520-18-3

- Solubility : Slightly soluble in water

- pKa : Very weakly acidic

1. Antioxidant Activity

Kaempferol and its derivatives exhibit significant antioxidant properties. Research indicates that kaempferol can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress in various cell types. In diabetic rat models, kaempferol supplementation restored antioxidant levels and decreased lipid peroxidation markers, suggesting its protective role against oxidative damage .

2. Anti-inflammatory Effects

The compound has shown promise in mitigating inflammation. In vitro studies using RAW 264.7 macrophage cells demonstrated that kaempferol significantly reduced nitric oxide (NO) production and inflammatory cytokines (TNF-α and IL-6) when pretreated before lipopolysaccharide (LPS) exposure . This suggests a potential mechanism for kaempferol's anti-inflammatory effects through inhibition of pro-inflammatory pathways.

3. Hepatoprotective Properties

This compound has been evaluated for its hepatoprotective effects. In animal studies, doses ranging from 10 to 500 mg/kg were found to reduce liver damage markers and improve liver function by decreasing oxidative stress and inflammation . The compound's ability to inhibit collagen synthesis and activate hepatic stellate cells further supports its role in liver health.

Summary of Research Findings

| Activity | Dose Range | Observed Effects |

|---|---|---|

| Antioxidant | 10 - 500 mg/kg | Increased antioxidant enzyme levels; reduced oxidative stress markers |

| Anti-inflammatory | Variable concentrations | Decreased NO and cytokine levels in LPS-stimulated cells |

| Hepatoprotective | 10 - 500 mg/kg | Reduced liver damage; improved liver function; decreased collagen synthesis |

Case Studies

-

Hepatoprotective Study :

A study involving rats administered kaempferol at doses of 250 mg/kg showed significant reductions in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating improved liver function post-treatment. Histological examination revealed less hepatic fibrosis compared to control groups . -

Inflammation Model :

In a controlled experiment using RAW 264.7 cells, kaempferol pre-treatment led to a marked decrease in inflammatory markers following LPS exposure. The study highlighted the compound's potential as an anti-inflammatory agent in chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. How can the structural identity of Kaempferol 3-(6''-acetylgalactoside) 7-rhamnoside be confirmed in plant extracts?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]+ or [M-H]−) with an exact mass matching the theoretical value (e.g., molecular formula C29H32O16, MW 636.55 ). Pair this with nuclear magnetic resonance (NMR) to resolve acetyl and glycosylation patterns, particularly focusing on ¹H and ¹³C signals for the acetylated galactoside (δ ~2.0 ppm for the acetyl group) and rhamnoside moieties . For plant extracts, combine with LC-MS/MS to distinguish from structurally similar flavonoids like quercetin derivatives .

Q. What experimental approaches are recommended for isolating this compound from natural sources?

- Methodological Answer : Employ solvent extraction (e.g., methanol:water 70:30) followed by liquid-liquid partitioning (ethyl acetate for flavonoid enrichment). Use column chromatography with Sephadex LH-20 or C18 reverse-phase silica, eluting with gradients of acetonitrile/water + 0.1% formic acid. Final purification can be achieved via preparative HPLC (C18 column, 5 μm, 250 × 10 mm, 2 mL/min flow rate, UV detection at 265 nm) .

Q. How can researchers quantify this compound in plant tissues?

- Methodological Answer : Develop a validated UPLC-DAD or UPLC-QTOF-MS method. Use Kaempferol 3,4'-diglucoside 7-rhamnoside (PhytoLab reference standard, CAS 1131009-93-2 ) as an internal standard. Calibrate with a 5-point curve (1–100 μg/mL) and report limits of detection (LOD) and quantification (LOQ). For tissue-specific analysis, normalize to fresh weight and account for matrix effects via standard addition .

Advanced Research Questions

Q. What role does this compound play in plant stress responses, and how can its biosynthetic pathway be elucidated?

- Methodological Answer : Under calcium stress, transcriptomic and metabolomic profiling (e.g., RNA-seq and UPLC-Q-TOF/MS) reveals upregulation of flavonoid 3-hydroxylase (F3H) and rhamnosyltransferases. Use gene knockout/knockdown models (e.g., CRISPR/Cas9 in Hypericum perforatum ) to disrupt candidate genes and monitor metabolite depletion. In tea plants, this compound accumulates under low pH/high calcium stress, suggesting a role in magnesium antagonism and ROS scavenging .

Q. How can contradictory data on the ecological effects of this compound be resolved?

- Methodological Answer : Address discrepancies (e.g., growth promotion vs. inhibition under varying pH/calcium conditions ) via controlled factorial experiments. For example, design a 3×3 matrix testing pH (3.5, 5.0, 6.5) and calcium concentrations (low, moderate, excessive) with triplicate samples. Pair with gene expression analysis (qRT-PCR for FmRHM1/2 rhamnosyltransferases ) to link biosynthesis to phenotypic outcomes.

Q. What advanced techniques are suitable for studying the compound’s interaction with mammalian cellular targets?

- Methodological Answer : Use molecular docking to predict binding affinity with proteins like NF-κB or COX-2. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For anti-inflammatory assays, employ LPS-induced RAW264.7 macrophages, measuring TNF-α suppression (ELISA) and comparing to kaempferol aglycone controls . Note that acetylated glycosides may alter membrane permeability, requiring pharmacokinetic studies (Caco-2 cell models) .

Q. How can researchers differentiate this compound from its isomers in complex matrices?

- Methodological Answer : Utilize ion mobility spectrometry (IMS) coupled with LC-MS to separate isomers based on collision cross-section (CCS) differences. For example, distinguish 3-O-acetylgalactoside from 6-O-acetylglucoside derivatives via diagnostic MS/MS fragments (e.g., m/z 489.1 for acetylgalactoside loss ). Confirm with synthetic standards if available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.